molecular formula C14H19N3O4 B14592495 N-Acetyl-D-alanyl-4-amino-L-phenylalanine CAS No. 61487-56-7

N-Acetyl-D-alanyl-4-amino-L-phenylalanine

Cat. No.: B14592495
CAS No.: 61487-56-7
M. Wt: 293.32 g/mol
InChI Key: WYVJNVJULGKIMH-PELKAZGASA-N
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Description

N-Acetyl-D-alanyl-4-amino-L-phenylalanine is a synthetic peptide compound that combines the properties of N-acetyl-D-alanine and 4-amino-L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-alanyl-4-amino-L-phenylalanine typically involves the coupling of N-acetyl-D-alanine with 4-amino-L-phenylalanine. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-alanyl-4-amino-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The amino groups in the compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and acetyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitroso derivatives, while reduction may produce amines.

Scientific Research Applications

N-Acetyl-D-alanyl-4-amino-L-phenylalanine has several scientific research applications:

    Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.

    Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions.

    Industry: The compound is used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-D-alanyl-4-amino-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.

    N-Acetyl-D-alanine: A derivative of D-alanine, used in various biochemical studies.

    N-Acetyl-L-tyrosine: An acetylated form of L-tyrosine, used in protein and peptide research.

Uniqueness

N-Acetyl-D-alanyl-4-amino-L-phenylalanine is unique due to its combination of D-alanine and L-phenylalanine, which provides distinct stereochemical properties and potential biological activities. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

61487-56-7

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-3-(4-aminophenyl)propanoic acid

InChI

InChI=1S/C14H19N3O4/c1-8(16-9(2)18)13(19)17-12(14(20)21)7-10-3-5-11(15)6-4-10/h3-6,8,12H,7,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)/t8-,12+/m1/s1

InChI Key

WYVJNVJULGKIMH-PELKAZGASA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)N)C(=O)O)NC(=O)C

Origin of Product

United States

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